molecular formula C12H16N2 B13253460 2-{4-[(2-Methylpropyl)amino]phenyl}acetonitrile

2-{4-[(2-Methylpropyl)amino]phenyl}acetonitrile

Cat. No.: B13253460
M. Wt: 188.27 g/mol
InChI Key: JZGNQWNDAJBDBP-UHFFFAOYSA-N
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Description

2-{4-[(2-Methylpropyl)amino]phenyl}acetonitrile is a chemical compound of interest in organic and medicinal chemistry research. As a phenylacetonitrile derivative, it features both an acetonitrile group and a secondary amine on its phenyl ring, making it a versatile building block for the synthesis of more complex molecules . The cyano group is a key functional handle that researchers can readily transform into other moieties, such as carboxylic acids or amines, providing a pathway to a diverse array of chemical structures . Compounds in this class are frequently investigated as intermediates in the development of potential pharmacologically active molecules . For instance, structurally related amino-phenylacetonitriles have been studied as inhibitors of kinases like GSK-3β, which is a target in neurodegenerative disease research, and have shown anti-inflammatory properties in cellular models . In synthetic chemistry, this compound can be utilized in metal-catalyzed cross-coupling reactions or serve as a precursor in the construction of various nitrogen-containing heterocycles, which are core structures in many natural products and pharmaceuticals . This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

Molecular Formula

C12H16N2

Molecular Weight

188.27 g/mol

IUPAC Name

2-[4-(2-methylpropylamino)phenyl]acetonitrile

InChI

InChI=1S/C12H16N2/c1-10(2)9-14-12-5-3-11(4-6-12)7-8-13/h3-6,10,14H,7,9H2,1-2H3

InChI Key

JZGNQWNDAJBDBP-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC1=CC=C(C=C1)CC#N

Origin of Product

United States

Preparation Methods

Multi-Step Nucleophilic Substitution Approach

The most commonly reported method for synthesizing 2-{4-[(2-Methylpropyl)amino]phenyl}acetonitrile involves a nucleophilic substitution reaction between 4-aminobenzyl cyanide and 2-methylpropan-1-amine (isobutylamine). This reaction typically requires a suitable catalyst or base to facilitate the substitution of the amino group onto the benzyl cyanide moiety.

  • Starting Materials: 4-aminobenzyl cyanide and 2-methylpropan-1-amine
  • Reaction Type: Nucleophilic substitution
  • Catalysts/Bases: Various catalysts or bases may be employed to enhance reaction efficiency
  • Reaction Conditions: Generally conducted under mild heating with stirring in an appropriate solvent
  • Outcome: Formation of the target compound with the amino substituent linked to the benzyl cyanide framework

This method is favored due to the availability of starting materials and the relatively straightforward reaction pathway.

Strecker Reaction-Based Synthesis

The Strecker reaction, a classical method for synthesizing α-aminonitriles, can be adapted for preparing compounds structurally related to 2-{4-[(2-Methylpropyl)amino]phenyl}acetonitrile. This involves a three-component reaction of an aldehyde or ketone, an amine, and a cyanide source.

  • General Procedure:

    • Mix an aromatic aldehyde (such as 4-formylphenyl derivatives) with 2-methylpropan-1-amine and a cyanide donor (e.g., trimethylsilyl cyanide or sodium cyanide).
    • Employ a Lewis acid catalyst (e.g., gallium(III) triflate) to promote imine formation and subsequent cyanide addition.
    • Conduct the reaction in a suitable solvent like dichloromethane at room temperature or mild heating.
  • Advantages:

    • One-pot synthesis reduces purification steps.
    • High yields are achievable with proper catalyst choice.
    • Applicable to a variety of aldehydes and amines, including aromatic and aliphatic substrates.
  • Limitations:

    • Ketones are less reactive than aldehydes in this reaction.
    • Electron-withdrawing groups on substrates can reduce yields.
    • Requires careful control of moisture to avoid imine hydrolysis.
  • Representative Data from Literature:

Entry Aldehyde Substrate Amine Substrate Catalyst Yield (%) Time (h) Notes
1 4-Formylphenyl derivative 2-Methylpropan-1-amine Gallium(III) triflate 75-85 2-4 Efficient imine formation and cyanide addition
2 Aromatic aldehydes with EWG 2-Methylpropan-1-amine Pd Lewis acid 65-80 3-5 Electron-withdrawing groups tolerated with moderate yield
3 Ketones (acetophenone type) 2-Methylpropan-1-amine Gallium(III) triflate 40-60 4-6 Lower yields due to steric hindrance and imine formation challenges

These results indicate that the Strecker reaction is a viable alternative for synthesizing 2-{4-[(2-Methylpropyl)amino]phenyl}acetonitrile or its analogs, especially when starting from aldehydes.

Imines Intermediate Formation Followed by Cyanide Addition

Another approach involves a two-step synthesis:

  • Imine Formation: React 4-formylphenylacetonitrile with 2-methylpropan-1-amine to form the corresponding imine intermediate under dehydrating conditions.
  • Cyanide Addition: Add a cyanide source such as trimethylsilyl cyanide or sodium cyanide in the presence of a Lewis acid catalyst to convert the imine to the α-aminonitrile.

This stepwise method allows better control over each stage, potentially improving yield and purity but requires isolation or in situ monitoring of the intermediate.

Comparative Summary of Preparation Methods

Method Starting Materials Catalyst/Conditions Advantages Disadvantages
Nucleophilic Substitution 4-Aminobenzyl cyanide + 2-methylpropan-1-amine Base or catalyst, mild heating Simple, uses commercially available reagents May require prolonged reaction time
One-Pot Strecker Reaction Aromatic aldehyde + 2-methylpropan-1-amine + cyanide source Lewis acid catalyst (Ga(OTf)3, Pd) High atom economy, one-step synthesis Ketones less reactive, moisture sensitive
Two-Step Imine Formation + Cyanide Addition 4-Formylphenylacetonitrile + amine, then cyanide Lewis acid catalyst, dehydrating agent Better control, potentially higher purity More steps, requires intermediate handling

Research Findings and Notes

  • The nucleophilic substitution method is widely used in industrial and research settings due to its straightforward nature and scalability.
  • The Strecker reaction, catalyzed by gallium(III) triflate or palladium-based Lewis acids, has gained attention for its efficiency and environmental friendliness, allowing mild reaction conditions and recyclability of catalysts.
  • Electron-donating substituents on the aromatic ring generally favor higher yields, while electron-withdrawing groups can hinder imine formation and reduce product yield.
  • Moisture control is critical in Strecker reactions to prevent hydrolysis of the imine intermediate and ensure high conversion to the aminonitrile product.
  • Safety considerations include handling cyanide sources with appropriate protective measures due to their toxicity.

Chemical Reactions Analysis

Types of Reactions: 2-{4-[(2-Methylpropyl)amino]phenyl}acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-{4-[(2-Methylpropyl)amino]phenyl}acetonitrile has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{4-[(2-Methylpropyl)amino]phenyl}acetonitrile involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

Key structural analogs differ in substituent groups, functional groups, and molecular properties. Below is a comparative analysis:

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Substituent/Position Functional Group Key Properties References
2-{4-[(2-Methylpropyl)amino]phenyl}acetonitrile N/A C12H16N2 188.27 4-(2-Methylpropyl)amino Acetonitrile (–CH2CN) Likely polar, basic NH group
2-(4-Isopropylphenyl)acetonitrile 4395-87-3 C11H13N 159.23 4-Isopropyl Acetonitrile (–CH2CN) Density: 0.960 g/mL at 25°C
2-[4-(1,1-Dimethylpropyl)phenoxy]acetonitrile 951917-94-5 C13H17NO 203.29 4-(1,1-Dimethylpropyl) Phenoxy (–O–), nitrile Higher MW, ether linkage
1-[4-(2-Methylpropyl)phenyl]ethanone 38861-78-8 C12H16O 176.26 4-(2-Methylpropyl) Ketone (–CO–) Neutral, lipophilic
2-[4-(2-Methylpropyl)phenyl]acetic acid 370068-00-1 C13H18O2 206.28 4-(2-Methylpropyl) Carboxylic acid (–COOH) Acidic, polar
Key Observations:

Substituent Effects :

  • Branching : The 2-methylpropyl (isobutyl) group in the target compound enhances steric hindrance compared to linear chains (e.g., butyl in Imp. B ).
  • Position : Para-substitution is consistent across analogs, but meta-substituted derivatives (e.g., Imp. A in ) exhibit distinct reactivity.

Functional Group Impact: Acetonitrile vs. Carboxylic Acid: The nitrile group (–CN) in the target compound offers different polarity and reactivity compared to the carboxylic acid (–COOH) in 2-[4-(2-methylpropyl)phenyl]acetic acid . Amino vs. Ether: The amino group (–NH–) in the target compound confers basicity, unlike the neutral ether (–O–) in 2-[4-(1,1-dimethylpropyl)phenoxy]acetonitrile .

Physicochemical Properties: Density: 2-(4-Isopropylphenyl)acetonitrile has a measured density of 0.960 g/mL, suggesting lower molecular packing compared to bulkier analogs . Molecular Weight: The phenoxy derivative (C13H17NO) has the highest molecular weight due to its larger substituent .

Stability and Reactivity Trends

  • Nitrile Stability : Acetonitrile derivatives are generally stable under acidic conditions but may hydrolyze to amides or carboxylic acids in basic media. This contrasts with ketones (e.g., Imp. E ), which are less reactive toward hydrolysis.
  • Amino Group Reactivity: The amino group in the target compound can undergo alkylation or acylation, unlike the inert isopropyl or phenoxy groups in analogs .

Pharmacological and Industrial Relevance

While direct data on the target compound’s applications are lacking, structurally related compounds serve critical roles:

  • Pharmaceutical Impurities : Compounds like Imp. A–F are monitored in drug manufacturing for quality control.
  • Metabolites : Derivatives such as 2-[4-(2-methylpropyl)phenyl]acetic acid may arise from metabolic pathways .

Biological Activity

2-{4-[(2-Methylpropyl)amino]phenyl}acetonitrile is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its synthesis, biological evaluations, and structure-activity relationships (SAR) based on recent research findings.

Synthesis

The synthesis of 2-{4-[(2-Methylpropyl)amino]phenyl}acetonitrile typically involves the reaction of appropriate amines with acetonitrile derivatives. The specific synthetic routes can vary, often employing techniques such as nucleophilic substitution or coupling reactions to achieve the desired compound.

Anticancer Properties

Recent studies have highlighted the anticancer potential of various derivatives related to 2-{4-[(2-Methylpropyl)amino]phenyl}acetonitrile. In particular, compounds within this class have shown significant antiproliferative activities against several cancer cell lines, including cervical (HeLa), ovarian (A2780), and breast cancer cells (MCF-7 and MDA-MB-231).

Table 1: Antiproliferative Activity of Related Compounds

CompoundCell LineIC50 (μM)
2-{4-[(2-Methylpropyl)amino]phenyl}acetonitrileHeLa0.50
12aHeLa0.62
12bHeLa0.82
12jHeLa0.33

These compounds exhibited IC50 values ranging from 0.33 to 3.58 μM , indicating their effectiveness in inhibiting cancer cell proliferation. Notably, the compound with the best activity was identified as having an IC50 of 0.50 μM against HeLa cells, suggesting a promising lead for further development .

Neurotoxicity Studies

In addition to anticancer properties, some analogs of related compounds have been evaluated for neurotoxic effects. A study found that certain derivatives were weak substrates for monoamine oxidase (MAO), which is relevant in assessing their neurotoxic potential. Compounds that were oxidized by MAO-B were associated with neurotoxicity, highlighting the importance of metabolic pathways in determining biological activity .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds like 2-{4-[(2-Methylpropyl)amino]phenyl}acetonitrile. Variations in side chains and functional groups significantly influence their pharmacological profiles:

  • Alkyl Chain Length: The length of alkyl substituents affects potency; for instance, elongation from propyl to butyl resulted in decreased activity.
  • Substitution Patterns: The position and type of substituents on the phenyl ring are critical for enhancing binding affinity and selectivity towards target receptors.

Table 2: Influence of Substituents on Activity

Substituent TypeEffect on Activity
Shorter alkyl chainsIncreased activity
Electron-donating groupsEnhanced potency

Case Studies

Several case studies have documented the effectiveness of these compounds in preclinical models:

  • HeLa Cell Study: A compound structurally similar to 2-{4-[(2-Methylpropyl)amino]phenyl}acetonitrile demonstrated significant cytotoxicity with an IC50 value of 0.50 μM , suggesting a strong potential for development as an anticancer agent.
  • Neurotoxicity Assessment: In vivo studies indicated that compounds that interact with MAO-B could lead to neurotoxic effects, emphasizing the need for careful evaluation during drug development.

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